molecular formula C8H9NO2 B050920 4-Methoxy-5-methylnicotinaldehyde CAS No. 123506-70-7

4-Methoxy-5-methylnicotinaldehyde

Cat. No.: B050920
CAS No.: 123506-70-7
M. Wt: 151.16 g/mol
InChI Key: QBNRJJWJSPJFBO-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylnicotinaldehyde is a highly versatile and valuable nicotinic aldehyde derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a critical multifunctional building block, where the reactive aldehyde group enables facile condensation, nucleophilic addition, and cyclization reactions to construct complex nitrogen-containing heterocycles. Its specific substitution pattern, featuring a methoxy group at the 4-position and a methyl group at the 5-position of the pyridine ring, provides strategic steric and electronic modulation, making it an essential precursor in the synthesis of novel ligands, pharmaceutical intermediates, and functional materials. Researchers leverage this aldehyde in the development of targeted molecular libraries, particularly for applications in medicinal chemistry where it is used to create analogs for kinase inhibition studies, receptor modulation, and probing metabolic pathways. The compound's structure is integral to the synthesis of fused polyheterocyclic systems, which are common scaffolds in many bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNRJJWJSPJFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Methoxy 5 Methylnicotinaldehyde and Analogous Structures

De Novo Synthesis Approaches for Pyridine (B92270) Ring Formation

The fundamental construction of the substituted pyridine core of 4-Methoxy-5-methylnicotinaldehyde can be achieved through methods that build the heterocyclic ring from acyclic precursors. These strategies are crucial for creating highly functionalized pyridines.

Cyclization and Annulation Strategies for Functionalized Pyridines

Cyclization and annulation reactions are powerful methods for constructing pyridine rings. These strategies often involve the formation of a six-membered ring by combining precursor molecules that provide the necessary carbon and nitrogen atoms. A common approach is the [4+2] cyclization, which can be compared to the Diels-Alder reaction, where a diene or equivalent reacts with a dienophile. In the context of pyridine synthesis, this can involve the reaction of 1-azadienes with alkynes or enamines.

Various transition metals, such as gold and ruthenium, have been shown to catalyze [4+2] cyclization reactions effectively, leading to the formation of functionalized pyridines. semanticscholar.org Another notable strategy is the copper-catalyzed condensation of propargylamine with ketones, which provides a straightforward route to annulated pyridines. doaj.orgresearchgate.net These methods are valuable for creating building blocks that can be further elaborated into complex pyridine derivatives. doaj.org

Table 1: Selected Cyclization Strategies for Pyridine Synthesis

Reaction Type Key Precursors Catalyst/Conditions Outcome
[4+2] Cyclization Azadienes, Alkynes Gold (Au) or Ruthenium (Ru) catalysts Functionalized Pyridines
Condensation Propargylamine, Ketones Copper(II) chloride (CuCl₂) Annulated Pyridines

| Cascade Reaction | Azadienes, Cyclobutamines | Lewis Acid | Nitrogen-containing medium-sized rings |

Multicomponent Condensation Reactions Involving Aldehyde Components

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. thieme-connect.com Several MCRs are well-established for the synthesis of pyridine rings.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org This method is notable for its atom economy and has been adapted using "green chemistry" principles, such as using water as a solvent or employing microwave irradiation to improve reaction times and yields. wikipedia.orgacsgcipr.org

Other MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions, which can directly yield the aromatic pyridine product through elimination of small molecules like water or alcohols. acsgcipr.org These reactions offer a direct route to polysubstituted pyridines from simple, readily available starting materials. thieme-connect.com

Table 2: Comparison of Multicomponent Reactions for Pyridine Synthesis

Reaction Name Reactants Intermediate Key Features
Hantzsch Synthesis Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate 1,4-Dihydropyridine Requires subsequent oxidation step; well-established; adaptable to green chemistry approaches. wikipedia.org
Guareschi-Thorpe Cyanoacetamide, β-dicarbonyl compound, Ammonia Pyridine-2-one Forms a pyridine-2-one intermediate which can be further modified.
Bohlmann-Rahtz Enamine, Alkynone - Directly yields substituted pyridines. acsgcipr.org

| Four-Component | Aldehyde, Malononitrile, 1,3-Dicarbonyl, Alcohol | Knoevenagel adduct | Proceeds under mild conditions with good to excellent yields using inexpensive starting materials. thieme-connect.comresearchgate.net |

Functional Group Interconversions and Transformations on Nicotinaldehyde Precursors

An alternative to de novo synthesis is the modification of an existing, suitably substituted pyridine ring. This approach involves the targeted conversion of one functional group into another, such as transforming a nitrile or a carboxylic acid derivative into the required aldehyde group of this compound. fiveable.meub.edusolubilityofthings.comic.ac.uk

Nitrile-to-Aldehyde Conversions and Related Modifications

The reduction of a nitrile (cyanopyridine) to an aldehyde is a common and effective strategy. One of the most widely used reagents for this transformation is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the nitrile to a primary amine. commonorganicchemistry.com DIBAL-H acts as a hydride donor, forming an intermediate imine-aluminum complex which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org

Another established method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). wikipedia.org This reaction proceeds via the formation of an aldiminium salt intermediate, which is subsequently hydrolyzed to the aldehyde. Additionally, catalytic hydrogenation using reagents like Raney nickel in the presence of formic acid can also achieve the conversion of nitriles to aldehydes, although yields can be variable for pyridine derivatives. wikipedia.orgresearchgate.net

Table 3: Methods for Nitrile-to-Aldehyde Conversion

Method Reagent(s) Mechanism Key Considerations
DIBAL-H Reduction Diisobutylaluminium hydride (DIBAL-H) Hydride reduction to an imine intermediate, followed by hydrolysis. wikipedia.org Requires low temperatures to avoid over-reduction to the amine; widely applicable. commonorganicchemistry.com
Stephen Synthesis Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) Formation of an iminium salt intermediate, followed by hydrolysis. wikipedia.org Classic method for this transformation.

| Catalytic Hydrogenation | Raney Nickel, Formic Acid | Hydrogenation to an imine, followed by in-situ hydrolysis. wikipedia.org | Can be effective, but may require optimization for specific substrates like cyanopyridines. researchgate.net |

Selective Oxidation Reactions, including Dess-Martin Oxidation Applications

The selective oxidation of a primary alcohol (a hydroxymethyl group) attached to the pyridine ring is a direct route to the corresponding aldehyde. A key challenge is to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is exceptionally mild and selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out at room temperature in chlorinated solvents like dichloromethane and is often complete within a few hours. wikipedia.orgorganic-chemistry.org DMP is advantageous because it avoids the use of toxic chromium-based reagents, operates under neutral conditions, and the workup is generally straightforward. wikipedia.orgmerckmillipore.com The presence of water has been found to accelerate the rate of DMP oxidations. pitt.edu Other reagents, such as dipyridinium dichromate, also provide pathways for this transformation. google.com

Table 4: Reagents for Selective Oxidation of Alcohols to Aldehydes

Reagent Abbreviation Typical Conditions Advantages
Dess-Martin Periodinane DMP CH₂Cl₂, Room Temperature Very mild, high selectivity, neutral pH, avoids toxic heavy metals. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Pyridinium Chlorochromate PCC CH₂Cl₂, Room Temperature Effective for primary alcohols, but is a chromium(VI) reagent.
Swern Oxidation - Oxalyl chloride, DMSO, Triethylamine Low temperature (-78 °C), avoids heavy metals.

| Tollens' Reagent | - | AgNO₃, NH₄OH | Very mild, selective for aldehydes, but used to oxidize aldehydes to carboxylic acids. khanacademy.org |

Controlled Reduction Methodologies (e.g., reduction of nicotinic acid morpholinamides)

The controlled reduction of carboxylic acid derivatives, such as esters, acid chlorides, or amides, offers another synthetic route to nicotinaldehydes. Direct reduction of a carboxylic acid (like nicotinic acid) often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically leads to the formation of the primary alcohol. ic.ac.uk

To stop the reduction at the aldehyde stage, the carboxylic acid is first converted to a less reactive derivative. For instance, nicotinic acid can be esterified to methyl nicotinate, which can then be carefully reduced. researchgate.net While powerful reagents can still lead to the alcohol, modifying the reducing agent or using specific substrates like Weinreb amides or, as suggested, morpholinamides, can facilitate the isolation of the aldehyde. The intermediate formed from these amides with organometallic or hydride reagents is stable to further reduction and only yields the aldehyde upon aqueous workup. This control is crucial for preventing over-reduction and achieving a good yield of the desired aldehyde product.

Regioselective Functionalization and Pyridine Ring Derivatization

The strategic modification of the pyridine ring is a cornerstone of medicinal chemistry and materials science. For compounds like this compound and its analogs, precise control over the introduction of new functional groups is paramount. This section explores several key methodologies for the regioselective functionalization and derivatization of the pyridine core, encompassing classical and modern synthetic approaches.

Halogenation and Subsequent Nucleophilic Aromatic Substitution

Halogenation of the pyridine ring, followed by nucleophilic aromatic substitution (SNAr), represents a versatile and widely employed strategy for introducing a diverse array of substituents. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly when an electron-withdrawing group is present or when the leaving group is positioned at the 2- or 4-position.

A notable advancement in this area is the direct C-H fluorination of pyridines and diazines. The use of reagents like silver(II) fluoride (B91410) (AgF₂) allows for the site-selective fluorination of a single carbon-hydrogen bond, typically at the position adjacent to the nitrogen atom. nih.gov This method is advantageous due to its mild reaction conditions, often proceeding at ambient temperature, and its high regioselectivity. The resulting 2-fluoropyridines are valuable intermediates, as the fluoride ion is an excellent leaving group for subsequent SNAr reactions. orgsyn.org A broad range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can then be introduced under mild conditions. nih.govberkeley.edu This two-step sequence of C-H fluorination followed by SNAr provides a powerful platform for the late-stage functionalization of complex molecules, enabling the rapid generation of analogs with diverse functionalities. acs.orgresearchgate.netnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Fluoroheteroarenes

Nucleophile Source Functional Group Introduced Reference
Butanol Butoxy acs.org
Morpholine (B109124) Morpholinyl acs.org

This strategy has been successfully applied to modify medicinally important compounds, showcasing its utility in drug discovery programs. nih.gov However, the fluorination reaction has some limitations and is not compatible with certain functional groups such as free amines, alcohols, carboxylic acids, and aldehydes in the substrate. acs.org

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles to introduce a specific functional group with high regiocontrol. clockss.org

For pyridine derivatives, including those with a 4-methoxy group, the methoxy (B1213986) group itself can act as a moderate DMG. organic-chemistry.org The lone pair of electrons on the oxygen atom coordinates with the lithium cation, facilitating the deprotonation of the C-3 position. researchgate.netarkat-usa.org This approach allows for the introduction of substituents specifically at the position ortho to the methoxy group.

The general workflow for a DoM strategy is as follows:

Coordination: The heteroatom of the DMG on the pyridine ring interacts with the lithium atom of the organolithium reagent. wikipedia.org

Deprotonation: The strong base deprotonates the sterically accessible and kinetically most acidic proton at the ortho-position, forming a stable lithiated intermediate. wikipedia.orgclockss.org

Electrophilic Quench: The aryllithium species reacts with an added electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the targeted position. arkat-usa.org

Table 2: Common Electrophiles Used in DoM Strategies

Electrophile Functional Group Introduced
Dimethylformamide (DMF) Aldehyde (-CHO)
Carbon dioxide (CO₂) Carboxylic acid (-COOH)
Iodine (I₂) Iodo (-I)
Trimethylsilyl chloride (TMSCl) Trimethylsilyl (-SiMe₃)

This methodology has been instrumental in the synthesis of numerous substituted pyridines that would be challenging to prepare using classical methods. researchgate.net The choice of the organolithium reagent and reaction conditions can be crucial for achieving high regioselectivity and avoiding side reactions, such as addition to the pyridine ring. clockss.orgacs.org

Carbon-Hydrogen (C-H) Activation and Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly atom- and step-economical strategy in modern organic synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov For pyridine-containing molecules, C-H activation methodologies offer powerful tools for their derivatization.

Transition-metal catalysis has been at the forefront of the development of C-H functionalization reactions. beilstein-journals.org Catalysts based on palladium and rhodium have proven to be particularly effective for the selective activation of C-H bonds in pyridine rings. researchgate.netnih.govresearchgate.net These reactions often employ a directing group to control the regioselectivity of the functionalization. nih.govnih.gov

Rhodium-catalyzed C-H functionalization has been utilized for a variety of transformations, including alkylation and the synthesis of fluorinated pyridines. beilstein-journals.orgnih.govnih.gov For instance, Rh(III)-catalyzed approaches have been developed for the preparation of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov These reactions often proceed with high functional group tolerance and can be performed under relatively mild conditions. beilstein-journals.orgrsc.org

Palladium-catalyzed C-H functionalization is another powerful tool for the synthesis of functionalized pyridines. researchgate.netnih.govresearchgate.net Ligand-directed C-H activation by palladium can lead to the formation of various new bonds, including C-C, C-O, and C-N bonds. researchgate.netnih.gov The choice of ligand on the palladium catalyst is often critical for achieving high efficiency and selectivity. mdpi.com

Table 3: Overview of Transition-Metal Catalyzed C-H Functionalization of Pyridines

Metal Catalyst Transformation Directing Group Often Required? Reference
Rhodium (Rh) Alkylation, Arylation Yes beilstein-journals.orgnih.gov
Rhodium (Rh) Synthesis of fluorinated pyridines Yes (e.g., oxime) nih.govnih.gov
Palladium (Pd) Arylation, Acetoxylation Yes nih.govresearchgate.net

In recent years, there has been a growing interest in the development of metal-free C-H functionalization methods to address concerns about the cost and toxicity of some transition metals. nih.govjiaolei.group These approaches often utilize radical-mediated pathways or photocatalysis to achieve C-H activation. jiaolei.groupacs.org

Radical-mediated C-H functionalization, such as the Minisci reaction, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. nih.gov This method is particularly effective for introducing alkyl and acyl groups at the 2- and 4-positions of the pyridine ring. The use of N-alkoxypyridinium salts can enhance the reactivity towards radical addition and allows the reaction to proceed under neutral conditions. nih.govresearchgate.net

Photocatalysis has also emerged as a powerful tool for metal-free C-H functionalization. beilstein-journals.org For instance, visible-light-mediated photocatalysis can be used to generate acyl radicals from aldehydes, which can then undergo Minisci-type additions to N-heteroaromatics. chemrxiv.orgnih.gov This approach offers a mild and environmentally friendly way to functionalize pyridines. chemrxiv.orgbeilstein-journals.org

Late-stage functionalization (LSF) is a strategy that focuses on introducing functional groups into complex molecules at the final stages of a synthesis. nih.govrsc.org This approach is particularly valuable in drug discovery as it allows for the rapid diversification of a lead compound to explore structure-activity relationships (SAR). nih.govnih.gov The incorporation of fluorine into drug candidates is a common LSF strategy, as fluorine atoms can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org

As discussed in section 2.3.1, the tandem C-H fluorination and nucleophilic aromatic substitution sequence is a prime example of a powerful LSF strategy for pyridine-containing molecules. nih.govberkeley.edu The ability to directly convert a C-H bond to a C-F bond under mild conditions opens up numerous possibilities for derivatization. nih.govorgsyn.orgresearchgate.net For example, the synthesis of fluorinated analogs of the clinical candidate AZD9833 has been explored using LSF approaches. nih.gov

Another important aspect of LSF is the ability to functionalize positions that are not easily accessible through traditional methods. uni-muenster.de For instance, methods for the direct difluoromethylation of the pyridine ring at the meta-position have been developed, addressing a significant challenge in pyridine chemistry. uni-muenster.de Furthermore, protocols for the highly regioselective meta-C-H functionalization of pyridines to introduce a variety of groups, including trifluoromethyl and halogen atoms, have been reported. nih.govresearchgate.net These advancements in LSF provide medicinal chemists with a powerful toolkit for the fine-tuning of molecular properties. rsc.orgdovepress.com

Catalytic Systems in the Synthesis of this compound Derivatives

The construction of the substituted pyridine core of this compound often relies on powerful transition-metal-catalyzed reactions. These methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable tools for the modern synthetic chemist.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as a cornerstone for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds. This reaction is instrumental in introducing aryl or other organic moieties to a pre-functionalized pyridine ring, which could be a key step in the synthesis of analogs of this compound.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of derivatives of this compound, a suitably substituted bromopyridine could be coupled with an appropriate boronic acid. The reaction tolerates a wide range of functional groups, including the aldehyde, methoxy, and methyl groups present in the target molecule mdpi.comresearchgate.net.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The selection of the ligand can significantly influence the reaction's efficiency and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of 4-Methoxy-5-methyl-arylnicotinaldehyde Derivatives

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085
24-Tolylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane9092
33-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11088
42-Thienylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃THF/H₂O8078

Copper-Mediated Transformations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed processes for the synthesis of substituted pyridines. Copper catalysts can mediate a variety of transformations, including C-H activation, cross-coupling reactions, and cyclization reactions, which are all pertinent to the synthesis of complex molecules like this compound nih.govbeilstein-journals.orgresearchgate.netnih.gov.

One notable application of copper catalysis is in the condensation and cyclization reactions to form the pyridine ring itself. For instance, a copper-catalyzed condensation of oxime acetates and α,β-unsaturated ketimines can lead to highly substituted pyridines under mild conditions nih.gov. This approach allows for the construction of the pyridine core with a high degree of functional group compatibility.

Copper can also catalyze the coupling of various building blocks to a pre-existing pyridine ring. For example, copper-catalyzed C-H functionalization can be employed to introduce substituents directly onto the pyridine scaffold, offering an atom-economical synthetic route beilstein-journals.org.

Table 2: Examples of Copper-Mediated Synthesis of Substituted Pyridine Derivatives

Reaction TypeReactant 1Reactant 2Catalyst (mol%)SolventTemp (°C)Yield (%)
Condensation/CyclizationAcetophenone (B1666503) oxime acetateα,β-Unsaturated ketimineCu(OAc)₂ (10)DCE8075
C-H Arylation4-MethoxypyridinePhenyliodideCuI (5)DMF12068
A³ Coupling/Isomerization4-MethoxybenzaldehydePhenylacetyleneCuBr (10)Toluene10082

Iron-Catalyzed Processes

The use of iron, an earth-abundant and non-toxic metal, as a catalyst aligns with the principles of green and sustainable chemistry. Iron-catalyzed reactions have shown great promise in the synthesis of pyridine derivatives through various mechanisms, including cycloaddition and cyclization reactions rsc.orgnih.govresearchgate.netrsc.orgacs.orgresearchgate.net.

A notable iron-catalyzed method for pyridine synthesis is the [2+2+2] cycloaddition of diynes and nitriles rsc.orgnih.govresearchgate.net. This reaction allows for the construction of the pyridine ring in a single step with high atom economy. By choosing appropriately substituted diynes and nitriles, it is possible to assemble a pyridine ring with the desired substitution pattern for a precursor to this compound.

Another approach involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines rsc.org. While this method yields symmetrically substituted products, it highlights the potential of iron catalysis in pyridine ring formation.

Table 3: Iron-Catalyzed Reactions for Pyridine Synthesis

Reaction TypeReactant 1Reactant 2Catalyst (mol%)SolventTemp (°C)Yield (%)
[2+2+2] Cycloaddition1,6-HeptadiyneAcetonitrile[CpFe(CO)₂]₂ (5)Toluene12070
CyclizationAcetophenone ketoxime acetateBenzaldehydeFeCl₃ (10)DCE8085

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer unique reactivity in organic synthesis, including C-H activation and oxidative annulation, which can be leveraged for the synthesis of functionalized pyridines acs.orgmdpi.comnih.govacs.orgacs.orgnih.govresearchgate.net. Ruthenium-catalyzed C-H functionalization provides a direct method for introducing substituents onto a pyridine ring, avoiding the need for pre-functionalized starting materials acs.orgmdpi.comnih.gov. For example, the direct arylation or alkenylation of a pyridine derivative at a specific C-H bond can be achieved with high regioselectivity.

Furthermore, ruthenium catalysts can promote oxidative annulation reactions, where acyclic precursors are cyclized to form the pyridine ring with concomitant oxidation acs.orgacs.orgresearchgate.net. These reactions are often highly efficient and can tolerate a variety of functional groups.

Table 4: Ruthenium-Catalyzed Synthesis of Pyridine Derivatives

Reaction TypeReactant 1Reactant 2Catalyst (mol%)SolventTemp (°C)Yield (%)
C-H Arylation2-PhenylpyridineBromobenzene[Ru(p-cymene)Cl₂]₂ (2.5)NMP14078
Oxidative AnnulationAcrylamideDiphenylacetylene[Ru(p-cymene)Cl₂]₂ (5)Dioxane12088
β-Selective Alkylation4-VinylpyridineBenzaldehyde[Ru(p-cymene)Cl₂]₂ (2.5)Toluene10091

Catalytic Hydrogenation of N-Heteroarenes

Catalytic hydrogenation is a fundamental transformation for the reduction of aromatic systems. In the context of this compound synthesis, selective hydrogenation could be employed to reduce other functional groups while preserving the aldehyde, or to saturate the pyridine ring if desired for the synthesis of related piperidine (B6355638) structures. The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity rsc.orgasianpubs.orgmdpi.comnih.govnih.govnih.govresearchgate.netmdpi.com.

For the selective hydrogenation of an unsaturated aldehyde to an unsaturated alcohol, catalysts based on platinum, rhodium, or manganese can be employed rsc.orgnih.govnih.govresearchgate.netmdpi.com. Conversely, to hydrogenate the pyridine ring to a piperidine, catalysts such as platinum oxide (PtO₂) or rhodium on carbon are often used under hydrogen pressure asianpubs.org. The presence of substituents on the pyridine ring can influence the rate and selectivity of the hydrogenation rsc.org.

Table 5: Catalytic Hydrogenation of Substituted Pyridines

SubstrateDesired ProductCatalystSolventPressure (bar)Temp (°C)Result
4-Methoxypyridine4-MethoxypiperidineRh₂O₃TFE540Low Yield
3-Pyridinecarboxaldehyde3-(Hydroxymethyl)pyridineMn(PNP-iPr)(CO)₂(H)EtOH5025High Selectivity
2-Methylpyridine2-MethylpiperidinePtO₂Acetic Acid70RTGood Yield

Development of Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic protocols is a major focus in modern organic chemistry. For the synthesis of this compound and its derivatives, this involves the use of greener solvents, catalysts based on earth-abundant metals, energy-efficient reaction conditions (e.g., lower temperatures), and processes with high atom economy.

Strategies for enhancing the sustainability of the synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions where possible.

Catalysis with Earth-Abundant Metals: Employing catalysts based on iron and copper instead of precious metals like palladium and ruthenium contributes to a more sustainable process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. One-pot and tandem reactions are excellent examples of atom-economical processes.

Energy Efficiency: Utilizing catalytic systems that operate at lower temperatures and pressures reduces the energy consumption of the synthesis.

For example, iron-catalyzed cyclization reactions performed in the absence of additives represent a green approach to pyridine synthesis rsc.org. Similarly, copper-catalyzed reactions in aqueous media can significantly reduce the environmental impact of the synthesis rsc.org. The development of such protocols is crucial for the environmentally responsible production of valuable chemical compounds.

One-Pot Cascade and Multicomponent Reactions

One-pot cascade and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, reduced reaction times, and higher atom economy. bohrium.comnih.gov These reactions allow for the construction of complex molecules like substituted pyridines from simple, readily available starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. acsgcipr.orgsemanticscholar.org

The construction of the pyridine ring often involves the condensation of carbonyl compounds with an ammonia source. baranlab.org Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are classic examples of multicomponent approaches to pyridines. acsgcipr.org The Hantzsch synthesis, first reported in 1881, is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org While this reaction initially produces a dihydropyridine (B1217469), a subsequent oxidation step yields the aromatic pyridine ring. wikipedia.org Modifications to the classical Hantzsch reaction allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

These MCRs are highly versatile and can be adapted to produce a wide range of functionalized pyridines. acsgcipr.org For instance, a four-component reaction involving a mixture of a formylphenyl benzenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can produce novel pyridine derivatives in high yields. nih.gov Such strategies are advantageous as they are environmentally friendly, reduce waste, and are efficient in building molecular complexity. bohrium.com

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

Reaction TypeKey FeaturesAdvantagesTypical Starting Materials
Hantzsch Synthesis [2+2+1+1] multicomponent reactionWell-established, versatile for symmetrical pyridinesAldehyde, β-keto ester (2 equiv.), Ammonia source
Guareschi-Thorpe Reaction Condensation reactionDirectly yields the aromatic pyridineCyanoacetamide, 1,3-dicarbonyl compound, Ammonia
Bohlmann-Rahtz Synthesis Condensation of an enamine with an α,β-unsaturated ketoneGood for specific substitution patternsEnamine, α,β-unsaturated ketone
Kröhnke Reaction Condensation of α-pyridinium methyl ketone saltsHigh yields, versatile for 2,4,6-trisubstituted pyridinesα-Pyridinium methyl ketone salt, α,β-unsaturated ketone, Ammonium acetate

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become an indispensable technique in modern chemistry, significantly accelerating the synthesis of heterocyclic compounds, including pyridine derivatives. nih.gov This method utilizes microwave energy to heat reactions, which is fundamentally different from conventional heating. nih.gov Dielectric heating, the primary mechanism of MAOS, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This often results in dramatically reduced reaction times, increased product yields, and improved product purity compared to conventional methods. ejbps.com

The application of MAOS to multicomponent reactions for pyridine synthesis has proven particularly effective. For example, a one-pot, four-component reaction to synthesize novel 3-pyridine derivatives demonstrated significantly better outcomes under microwave irradiation compared to traditional refluxing. nih.govacs.org The microwave-assisted method yielded products in 82-94% in just 2-7 minutes, whereas the conventional heating method required 6-9 hours and resulted in lower yields of 71-88%. nih.govacs.org

Medicinal chemists are increasingly adopting MAOS for the synthesis of complex heterocyclic structures due to its efficiency. nih.gov The Hantzsch dihydropyridine synthesis, a cornerstone of pyridine chemistry, has also been successfully adapted to microwave conditions. wikipedia.org This green chemistry tool not only accelerates the reaction but also aligns with principles of sustainable chemistry by reducing energy consumption. nih.govacs.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

CompoundMethodYield (%)Time
5a Microwave (MW)937 min
Conventional846 h
5b Microwave (MW)947 min
Conventional838 h
5c Microwave (MW)905 min
Conventional739 h
Data sourced from a study on a one-pot, four-component reaction to synthesize novel pyridine derivatives. nih.gov

Principles of Green Chemistry in Nicotinaldehyde Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.govpaperpublications.org The synthesis of nicotinaldehyde and its derivatives is an area where these principles can be effectively applied to create more sustainable and economical processes. nih.govijarsct.co.in

Key green chemistry principles relevant to nicotinaldehyde synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Multicomponent reactions, such as the Hantzsch synthesis, are inherently more atom-efficient than linear, multi-step syntheses. acsgcipr.orgwikipedia.org

Use of Safer Solvents and Auxiliaries : Minimizing or eliminating the use of hazardous solvents is a core tenet of green chemistry. Research has focused on using greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. nih.govwikipedia.org For example, the Hantzsch reaction has been successfully demonstrated in water. wikipedia.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. bohrium.com The development of efficient and reusable catalysts, such as activated fly ash or various metal catalysts, for pyridine synthesis aligns with this principle. ijarsct.co.inbhu.ac.in

The drive for more ecologically acceptable and economical synthesis routes for nicotinaldehyde has led to improvements over traditional methods, which sometimes suffer from low yields, poor selectivity, and the use of harsh reagents. google.comgoogle.com By embracing green chemistry, researchers aim to develop processes that are not only efficient and high-yielding but also environmentally benign. ijarsct.co.in

Reactivity and Reaction Mechanisms of 4 Methoxy 5 Methylnicotinaldehyde

Electrophilic and Nucleophilic Characteristics of the Aldehyde Moiety

The aldehyde group (-CHO) is a key functional group that significantly influences the reactivity of 4-Methoxy-5-methylnicotinaldehyde. The carbon atom of the aldehyde group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile adds to the carbonyl carbon.

Conversely, the oxygen atom of the aldehyde group possesses lone pairs of electrons, imparting nucleophilic character. This allows it to be protonated or to coordinate with Lewis acids, which can activate the aldehyde group towards nucleophilic attack. The dual electrophilic and nucleophilic nature of the aldehyde moiety is central to its role in a wide array of chemical transformations.

Reactivity of the Pyridine (B92270) Nucleus and Substituent Effects

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, has a distinct reactivity profile compared to benzene. The nitrogen atom is more electronegative than carbon, leading to a decrease in electron density within the ring, which deactivates it towards electrophilic substitution. uoanbar.edu.iq This deactivation is further influenced by the substituents on the ring.

Influence of Methoxy (B1213986) and Methyl Groups on Ring Reactivity

The reactivity of the pyridine nucleus in this compound is modulated by the electronic effects of the methoxy (-OCH3) and methyl (-CH3) groups.

Methoxy Group (-OCH3): Located at the 4-position, the methoxy group is an electron-donating group through resonance (+R effect) but electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. iust.ac.ir In pyridines, a 4-methoxy group generally increases the basic strength of the pyridine nitrogen. iust.ac.ir This electron-donating character can enhance the reactivity of the ring towards certain electrophiles compared to unsubstituted pyridine. nih.gov

Methyl Group (-CH3): The methyl group at the 5-position is an electron-donating group through induction (+I effect) and hyperconjugation. This further increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than it would be otherwise. iust.ac.ir The presence of methyl groups can facilitate electrophilic substitution, such as nitration, that would be difficult with unsubstituted pyridine. iust.ac.ir

The combined electron-donating effects of the methoxy and methyl groups can partially counteract the inherent electron deficiency of the pyridine ring, influencing the regioselectivity and rate of reactions.

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a significant aspect of the chemistry of this compound. These reactions often utilize the reactivity of both the aldehyde group and the pyridine nucleus to construct complex polycyclic structures. Fused heterocyclic systems are of considerable interest in medicinal chemistry and materials science. nih.govresearchgate.net The specific nature of the annulation reaction and the resulting fused system depends on the reaction conditions and the other reactants involved.

Intermolecular and Intramolecular Reaction Pathways

This compound can participate in both intermolecular (between different molecules) and intramolecular (within the same molecule) reactions.

Intermolecular Reactions: These reactions involve the interaction of this compound with other chemical species. Examples include reactions with nucleophiles at the aldehyde carbon or electrophilic attack on the activated pyridine ring. A common intermolecular reaction is the aldol (B89426) condensation, where the aldehyde reacts with an enolate. magritek.comorientjchem.org

Intramolecular Reactions: In molecules containing other reactive functional groups, this compound can undergo intramolecular cyclization reactions. These pathways are often crucial in the synthesis of complex heterocyclic frameworks where the aldehyde group reacts with another part of the same molecule to form a new ring.

Mechanistic Elucidation of Complex Transformations

The reactions of this compound can proceed through various complex mechanisms, including:

Single Electron Transfer (SET): In some reactions, a single electron may be transferred from a nucleophile to the aldehyde or the pyridine ring, generating radical intermediates. dalalinstitute.com This pathway can lead to products that are different from those expected from traditional two-electron (polar) mechanisms.

Michael Addition: This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound itself is not a typical Michael acceptor, it can be a precursor to molecules that undergo this reaction, or it can react with Michael acceptors under certain conditions. byjus.com The mechanism involves the formation of an enolate followed by a 1,4-addition to the unsaturated system. youtube.com

Aldol Condensation: As a classic carbonyl reaction, the aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. magritek.comrsc.orgyoutube.com this compound can act as the electrophilic carbonyl component in such reactions. The base-catalyzed mechanism involves the deprotonation of an acidic α-hydrogen to form an enolate, which then attacks the aldehyde. magritek.com

Oxidative Aromatization: This process involves the conversion of a non-aromatic or partially aromatic ring system into a fully aromatic one through an oxidation reaction. nih.govgaylordchemical.com In the context of reactions involving this compound, intermediates may be formed that subsequently undergo oxidative aromatization to yield stable, fused aromatic products. mdpi.com This can be a key step in the synthesis of various heteroaromatic compounds. nih.gov

Design and Synthesis of Derivatives and Analogs of 4 Methoxy 5 Methylnicotinaldehyde

Scaffold Modification and Diversity-Oriented Synthetic Strategies

Diversity-oriented synthesis (DOS) provides a powerful approach to generate libraries of structurally diverse molecules from a common starting material. For the 4-Methoxy-5-methylnicotinaldehyde scaffold, several strategies can be envisioned to create a wide array of derivatives. These methods focus on building complexity and introducing varied functional groups in an efficient manner.

One effective strategy is the use of multicomponent reactions, which allow for the construction of complex pyridine (B92270) skeletons in a single step. acs.org For instance, cascade reactions starting from β-bromo-α,β-unsaturated aldehydes, 1,3-diketones, and ammonium (B1175870) acetate (B1210297) have been developed for the direct synthesis of polysubstituted pyridines under mild, catalyst-free conditions. acs.org Such methodologies could be adapted to modify the periphery of the this compound core. Another powerful technique is the Kröhnke pyridine synthesis, which offers a reagent-controlled approach for the regiospecific synthesis of complex bipyridine derivatives. acs.org

Furthermore, catalytic carbon-carbon bond activation has emerged as a valuable tool for building complex molecules. nih.gov Cascade 6-endo-dig cyclization reactions, for example, have been used to synthesize diverse pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This highlights the potential for fusing new heterocyclic rings onto the parent pyridine structure of this compound, thereby dramatically increasing scaffold diversity. These strategies are crucial for generating prospecting libraries to explore new chemical and biological activities. researchgate.net

Table 1: Examples of Diversity-Oriented Synthesis Strategies for Pyridine Frameworks

StrategyKey ReactantsType of ProductReference
Three-Component Cascadeβ-bromo-α,β-unsaturated aldehydes, 1,3-diketones, ammonium acetatePolysubstituted pyridines acs.org
Kröhnke SynthesisAldehydes, 3-aryl-3-oxopropanenitrile, 2-acetylpyridine, ammonium acetate2,2′-Bipyridine derivatives acs.org
Cascade Cyclization5-Aminopyrazoles, Alkynyl aldehydesPyrazolo[3,4-b]pyridines nih.gov

Development of Substituted Nicotinaldehyde Analogs

The development of analogs of this compound with varied substituents is key to fine-tuning its chemical and physical properties. The aldehyde group serves as a versatile handle for numerous chemical transformations, while the pyridine ring can be functionalized through modern cross-coupling reactions.

A highly efficient method for introducing aryl and heteroaryl groups at specific positions on the pyridine ring is the Palladium(0)-catalyzed Suzuki-Miyaura coupling. This reaction has been successfully applied to nicotinaldehyde scaffolds, coupling them with various boronic acids under gentle conditions to produce mono-arylated derivatives. researchgate.net This approach allows for the systematic introduction of a wide range of substituents, enabling detailed studies of structure-activity relationships. The synthesis of conformationally restricted analogs, often pursued in the development of nicotinic receptor ligands, also relies on multi-step sequences starting from substituted nicotinaldehydes. nih.gov These syntheses can involve steps such as condensations with nitroalkanes, Diels-Alder reactions, and catalytic hydrogenations to build complex, rigid frameworks. nih.gov

Table 2: Synthesis of Arylated Nicotinaldehyde Analogs via Suzuki Coupling

Nicotinaldehyde ScaffoldBoronic AcidProductYield (%)Reference
2-Chloronicotinaldehyde4-Bromophenylboronic acid2-(4-Bromophenyl)nicotinaldehyde (BrPN)90 researchgate.net
2-Chloronicotinaldehyde3,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)nicotinaldehyde (DMPN)92 researchgate.net
2-Chloronicotinaldehyde4-(tert-Butyl)phenylboronic acid2-(4-tert-Butylphenyl)nicotinaldehyde (tButBPN)88 researchgate.net

Pyridine-Based Ligands and Their Application in Supramolecular Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making pyridine and its derivatives excellent ligands for coordinating with metal ions. The specific substitution pattern of this compound can influence the electronic properties and steric environment of the nitrogen, making its derivatives attractive candidates for applications in supramolecular chemistry.

The synthesis of multidentate N-donor ligands, such as bipyridines and terpyridines, is a cornerstone of supramolecular chemistry. acs.orgcore.ac.uk Stille-type coupling reactions, utilizing organotin precursors like 2,6-bis(trimethyltin)pyridine, provide a high-yield route to substituted bipyridine and terpyridine ligands. acs.org These ligands can then self-assemble with metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) to form well-defined metallo-supramolecular polymers and complexes. rsc.org The electronic nature of the substituents on the pyridine ring can modulate the energy levels of the resulting complexes, affecting their photophysical properties, such as absorption and emission spectra. For example, complexation with Zn²⁺ can lead to a significant increase in fluorescence, while other metals may quench it. rsc.org The aldehyde group on a this compound-derived ligand offers a site for further post-assembly modification, adding another layer of complexity and functionality.

Table 3: Spectroscopic Properties of Metallo-Supramolecular Polymers

Ligand TypeMetal Ion CouplerSpectroscopic ObservationApplicationReference
Pyridyl/OxazolineCu²⁺Shift of absorption maxima to lower energiesSelf-Assembly rsc.org
Pyridyl/OxazolineFe²⁺Appearance of new absorption bands (~600 nm)Charge-Transfer Materials rsc.org
Pyridyl/OxazolineZn²⁺High fluorescence increaseSensing rsc.org

Impact of Fluorinated Motif Incorporation on Chemical Properties and Structure-Reactivity Relationships

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate key physicochemical properties. nih.gov Introducing fluorinated motifs into the this compound scaffold can profoundly alter its lipophilicity, metabolic stability, pKa, and electronic character. nih.govmdpi.com

The synthesis of fluorinated pyridines can be achieved through various methods, including electrophilic fluorination using reagents like Selectfluor®. This method has been used to obtain fluorinated 3,6-dihydropyridines, which can be readily converted to the corresponding fluorinated pyridines. nih.gov Another powerful technique is the direct C–H fluorination of pyridines using silver(II) fluoride (B91410) (AgF₂), which shows high selectivity for the position adjacent to the ring nitrogen. nih.govacs.org

Fluorination significantly impacts the electronic structure of the pyridine ring. rsc.org The high electronegativity of fluorine withdraws electron density, which can lower the energy of the frontier molecular orbitals (HOMO and LUMO). This modification affects not only the molecule's reactivity but also its ability to participate in intermolecular interactions. For instance, fluorination generally increases the rate of nucleophilic aromatic substitution (SₙAr) reactions; the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.govacs.org Furthermore, strategic placement of fluorine atoms can dramatically reduce a molecule's lipophilicity (logP), a critical parameter for bioavailability. soton.ac.uk

Table 4: Effect of Fluorination on Pyridine Properties

Fluorination MethodReagentKey OutcomeImpact on PropertiesReference
Electrophilic FluorinationSelectfluor®Synthesis of 3-fluoro-3,6-dihydropyridinesProvides access to fluorinated pyridine precursors nih.gov
C-H FluorinationAgF₂Site-selective fluorination at C-2Mild conditions, high selectivity nih.govacs.org
Nucleophilic FluorinationKFFluorodenitration or fluorodechlorinationCan require harsh conditions, but methods are improving researchgate.net

Exploration of Structure-Reactivity Relationships within this compound Analogs

The site-selectivity of reactions like C-H fluorination is heavily influenced by the existing substituents. For 3-substituted pyridines, fluorination with AgF₂ typically occurs with high selectivity at the 2-position, guided by the directing effect of the ring nitrogen. acs.org However, the presence of multiple or strongly electron-withdrawing substituents can decrease reaction yields. nih.gov The reactivity of these fluorinated intermediates in subsequent SₙAr reactions is also structure-dependent. The high electronegativity of fluorine makes it an excellent leaving group in SₙAr, enabling the introduction of a wide array of nucleophiles under mild conditions. nih.gov

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into these relationships. For example, analysis of the HOMO-LUMO energy gaps (Egap) for a series of arylated nicotinaldehyde derivatives revealed that the electronic nature of the substituent significantly alters the gap, which correlates with chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. These computational models, combined with experimental findings, provide a robust framework for predicting and controlling the chemical behavior of new analogs derived from this compound.

Table 5: Calculated Electronic Properties of Substituted Nicotinaldehyde Analogs

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
BrPN4-Bromophenyl-0.23122-0.072340.15888 researchgate.net
DMPN3,5-Dimethylphenyl-0.22291-0.073440.14947 researchgate.net
tButBPN4-tert-Butylphenyl-0.22295-0.072550.15040 researchgate.net

Theoretical and Computational Investigations of 4 Methoxy 5 Methylnicotinaldehyde

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the physical movements and structural flexibility of molecules over time, as well as the energetic favorability of different shapes and reaction processes.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For 4-Methoxy-5-methylnicotinaldehyde, the primary sources of conformational flexibility are the rotation around the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the aldehyde group to the pyridine (B92270) ring.

Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule as these dihedral angles are systematically varied. This analysis would reveal the most stable conformer (the global minimum on the energy landscape) and the energy barriers to rotation between different conformers. It is likely that the most stable conformation involves a planar arrangement of the methoxy and aldehyde groups with respect to the pyridine ring to maximize electronic conjugation.

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

For this compound, several reaction pathways could be investigated. For example, the oxidation of the aldehyde group to a carboxylic acid is a common transformation. Computational studies could model this reaction with various oxidizing agents to determine the most favorable pathway and predict the reaction rate. Other potential studies could include electrophilic substitution on the pyridine ring or nucleophilic addition to the aldehyde carbon, providing a comprehensive understanding of the molecule's reactivity.

Investigation of Solvent Effects in Chemical Reactivity (e.g., Time-Dependent Density Functional Theory with various solvents)

The chemical reactivity of a molecule can be significantly influenced by its solvent environment. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic absorption spectra of molecules in different solvents. dntb.gov.ua This approach allows for the investigation of how the solvent polarity and hydrogen bonding capabilities affect the electronic transitions and, consequently, the reactivity of the compound.

For this compound, TD-DFT calculations can be performed using various solvent models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. By comparing the calculated absorption spectra in different solvents (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like ethanol), researchers can elucidate the nature of the solute-solvent interactions. For instance, a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima can indicate the stabilization or destabilization of the ground and excited states by the solvent. These shifts provide insights into the change in dipole moment upon electronic excitation and how the solvent interacts with the molecule's electron distribution. researchgate.net

Table 1: Exemplary TD-DFT Data for a Hypothetical Molecule in Various Solvents

SolventDielectric Constant (ε)Calculated λmax (nm)Nature of Shift
Gas Phase1300-
Hexane1.88305Bathochromic
DMSO46.7315Bathochromic
Ethanol24.5310Bathochromic

Note: This table is illustrative. Actual values for this compound would require specific TD-DFT calculations.

These theoretical investigations are crucial for understanding reaction mechanisms in solution, as they can predict how the solvent might favor certain reaction pathways over others by stabilizing key transition states or intermediates. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a graphical representation of the molecule's shape in its crystalline environment.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as:

Hydrogen Bonds: The presence of oxygen and nitrogen atoms suggests the possibility of C-H···O and C-H···N hydrogen bonds, which would appear as distinct red regions on the surface. nih.gov

van der Waals Forces: A significant portion of the surface would likely be associated with weaker van der Waals interactions.

π-π Stacking: Interactions between the pyridine rings of adjacent molecules could also be present.

Computational Prediction of Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical properties of compounds based on their molecular structures. nih.govnih.gov These models are built by establishing a correlation between a set of calculated molecular descriptors and an experimentally determined activity or property.

For this compound, QSAR models could be developed to predict various properties, such as its potential biological activity (e.g., enzyme inhibition) or physicochemical properties (e.g., solubility, toxicity). researchgate.netjmchemsci.com The process typically involves:

Data Set Collection: Gathering a set of molecules with known activities or properties that are structurally related to the target compound.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the activity. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. researchgate.net

The resulting QSAR model can then be used to predict the activity of this compound and to guide the design of new, more potent analogues. nih.gov

In Silico Assessment of Pharmacokinetic Parameters and Drug-Likeness Profiles (focused on theoretical prediction)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the drug-likeness of a compound. sciensage.infonih.gov These predictions help to identify potential liabilities and to prioritize candidates for further experimental testing. researchgate.net

For this compound, various computational tools and web servers can be used to predict its pharmacokinetic profile and drug-likeness. nih.govmdpi.com

Pharmacokinetic Parameters (ADME):

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are often calculated. nih.gov

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. sciensage.info

Excretion: Properties related to the elimination of the compound can be estimated.

Drug-Likeness Profiles: Drug-likeness is assessed based on compliance with various rules and filters that have been derived from the analysis of successful oral drugs. A common rule is Lipinski's Rule of Five, which states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of ≤ 500 g/mol .

An octanol-water partition coefficient (logP) of ≤ 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors. biotechnologia-journal.org

Table 2: Predicted ADME and Drug-Likeness Properties for a Hypothetical Compound

PropertyPredicted Value/ClassificationRule/Model
Molecular Weight< 500 g/mol Lipinski
logP< 5Lipinski
H-Bond Donors< 5Lipinski
H-Bond Acceptors< 10Lipinski
GI AbsorptionHighBOILED-Egg Model
BBB PermeantNoBOILED-Egg Model
CYP InhibitorNo (for major isoforms)In Silico Models
Drug-Likeness ScorePositiveVarious Scoring Functions

Note: This table presents a hypothetical profile. Actual predictions for this compound would require specific in silico calculations.

These theoretical predictions provide a valuable initial assessment of the compound's potential as a drug candidate. researchgate.net

Advanced Algorithm Development for Quantum Chemical Calculations

The accuracy and efficiency of quantum chemical calculations heavily depend on the underlying algorithms and theoretical methods. epstem.net Research in this area focuses on developing new algorithms and improving existing ones to handle larger and more complex molecular systems with greater precision.

For a molecule like this compound, advanced algorithms can be applied to various aspects of its computational study:

Improved Functionals: The development of new density functionals within DFT can lead to more accurate predictions of energies, geometries, and other molecular properties. epstem.net

Efficient Basis Sets: The design of more efficient basis sets can reduce the computational cost of calculations without sacrificing accuracy.

Solvation Models: The development of more sophisticated solvation models can provide a more realistic description of the solvent's influence on the molecule's behavior.

Excited State Methods: Advances in algorithms for calculating excited states, such as TD-DFT and other methods, can lead to a better understanding of the molecule's photophysical and photochemical properties. nih.gov

The continuous development of these advanced algorithms is essential for pushing the boundaries of what can be studied computationally, enabling more accurate and insightful investigations into the properties and reactivity of molecules like this compound.

Advanced Applications of 4 Methoxy 5 Methylnicotinaldehyde in Synthetic Research

Utility as a Building Block for Complex Organic Molecular Architectures

The aldehyde functional group is one of the most versatile handles in organic synthesis, and its presence on the substituted pyridine (B92270) core of 4-Methoxy-5-methylnicotinaldehyde allows for a multitude of transformations. Aldehydes are electrophilic and readily participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons.

Key Reactions and Potential Synthetic Routes:

Nucleophilic Additions: The aldehyde can react with various nucleophiles, such as Grignard reagents and organolithium compounds, to generate secondary alcohols. These alcohols can be further elaborated, for instance, by oxidation to ketones or by substitution reactions, paving the way for more complex structures.

Wittig and Related Olefinations: Reaction with phosphorus ylides (in the Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons) can convert the aldehyde into an alkene. This transformation is crucial for extending carbon chains and introducing unsaturation, which can be a key feature in natural products and pharmaceutical agents. A one-pot synthesis of polysubstituted pyridines has been demonstrated starting from aldehydes, phosphorus ylides, and propargyl azide, showcasing the power of these reactions. organic-chemistry.org

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of an imine with a primary or secondary amine, followed by reduction. This reaction is a cornerstone for introducing nitrogen-containing functional groups, essential for many biologically active molecules.

The methoxy (B1213986) and methyl groups on the pyridine ring also play a crucial role. They influence the electronic properties of the ring, affecting the reactivity of the aldehyde. Furthermore, they provide steric bulk and can direct the regioselectivity of reactions on the pyridine ring itself, offering chemists precise control over the final molecular architecture.

Role as a Precursor in the Synthesis of Diverse N-Heterocyclic Compounds and Natural Product Analogs

The pyridine scaffold of this compound makes it an ideal starting material for the synthesis of more complex nitrogen-containing heterocyclic compounds (N-heterocycles). organic-chemistry.org N-heterocycles are ubiquitous in nature and form the core of a vast number of pharmaceuticals.

Pathways to Fused Heterocyclic Systems:

Annulation Reactions: The aldehyde group can participate in cyclization reactions with suitably functionalized reaction partners to build additional rings onto the pyridine core. For example, a reaction with a compound containing an active methylene (B1212753) group and an amine could lead to the formation of a fused dihydropyridine (B1217469) ring, which can then be aromatized. The synthesis of substituted pyridines from aldehydes and ammonium (B1175870) acetate (B1210297) under mild, metal-free conditions has been developed, involving C-C/C-N bond formation. researchgate.net

Multi-component Reactions: This aldehyde is a prime candidate for use in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. MCRs are highly efficient and are often used to generate libraries of compounds for drug discovery. For instance, a variation of the Hantzsch pyridine synthesis could potentially be adapted to use this aldehyde to create highly substituted dihydropyridine derivatives.

Natural Product Analogs: Many natural alkaloids contain a substituted pyridine or a related heterocyclic system. nih.gov this compound can serve as a key fragment for the synthesis of analogs of these natural products. By modifying the structure of a known bioactive compound, chemists can develop new therapeutic agents with improved properties. The synthesis of conformationally restricted nicotine (B1678760) analogs, for example, has been achieved starting from commercially available nicotinaldehyde. nih.gov

The synthesis of various N-heterocycles, such as imidazo[1,2-a]pyridines, has been accomplished using aryl alkynyl aldehydes, demonstrating the versatility of aldehyde precursors in building fused ring systems. rsc.org

Intermediate in the Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, the structural features of this compound lend themselves to the creation of specialty chemicals and advanced materials with tailored properties.

Dyes and Pigments: The pyridine ring is a common component in organic dyes. The extended conjugation that can be achieved by reacting the aldehyde group (e.g., through Knoevenagel or Claisen-Schmidt condensations) can lead to molecules that absorb light in the visible region, making them colored. The methoxy group, being an electron-donating group, can further tune the color of these dyes.

Polymers and Materials: The aldehyde can be used to synthesize monomers that are subsequently polymerized. For example, conversion to a vinyl group would yield a styrene-like monomer. The resulting polymer would have a substituted pyridine moiety as a pendant group, which could be used to impart specific properties to the material, such as metal-ion binding capabilities or altered solubility.

Agrochemicals: Many pesticides and herbicides are nitrogen-containing heterocyclic compounds. The structural unit of this compound could be incorporated into new agrochemical candidates. Nicotinaldehyde (3-Pyridinecarboxaldehyde) itself is known as a transformation product of certain pesticides. nih.gov

The table below summarizes the key functional groups of this compound and their potential contributions to the properties of resulting materials.

Functional GroupPotential Contribution to Specialty Chemicals/Materials
AldehydeReactive site for polymerization, cross-linking, and dye synthesis.
Pyridine RingProvides thermal stability, metal coordination site, and basicity.
Methoxy GroupElectron-donating properties can tune electronic and optical properties (e.g., color).
Methyl GroupInfluences solubility and steric interactions in polymers and crystals.

This table is based on general chemical principles and the potential applications of the compound's functional groups.

Applications in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions. This property is the foundation of its use in ligand design for catalysis and coordination chemistry. nih.govelsevierpure.com

Bidentate and Polydentate Ligands: The aldehyde group can be readily transformed into another donor group to create a multidentate ligand. For example, condensation with an amine-containing molecule like 2-aminoethylamine would produce a tridentate "pincer" ligand, capable of binding strongly to a metal center. The design of such ligands is crucial in catalysis, as the ligand's structure dictates the reactivity and selectivity of the metal catalyst. acs.org

Tuning Catalytic Activity: The methoxy and methyl substituents on the pyridine ring are not merely passive spectators. acs.org The electron-donating methoxy group increases the electron density on the pyridine nitrogen, enhancing its ability to bind to a metal. This can stabilize the resulting metal complex and modulate the catalytic activity of the metal center. acs.orgmdpi.com The methyl group provides steric bulk, which can be used to create a specific chiral environment around the metal, a key strategy in asymmetric catalysis for producing enantiomerically pure compounds. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): When ligands with multiple coordination sites are reacted with metal ions, they can self-assemble into extended one-, two-, or three-dimensional structures known as coordination polymers or MOFs. By converting the aldehyde of this compound into a carboxylate or another suitable linking group, it could be used as a building block for such materials, which have applications in gas storage, separation, and catalysis.

The table below lists metal ions and the potential applications of their complexes with ligands derived from this compound.

Metal IonPotential Application of the Coordination Complex
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation. acs.org
Rhodium (Rh)Hydroformylation, hydrogenation.
Ruthenium (Ru)Olefin metathesis, transfer hydrogenation. nih.gov
Copper (Cu)Atom transfer radical polymerization (ATRP), click chemistry. mdpi.com
Zinc (Zn)Polymerization of lactides, sensing applications. researchgate.net

This table illustrates potential applications based on known catalytic activities of these metals when complexed with pyridine-containing ligands.

Future Perspectives and Emerging Research Directions

Innovation in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For a molecule like 4-Methoxy-5-methylnicotinaldehyde, future research will undoubtedly focus on developing sustainable and atom-economical synthetic routes that minimize waste and environmental impact. Traditional multi-step syntheses of substituted pyridines often involve harsh reagents and generate significant waste.

Future strategies will likely leverage advancements in catalysis and process optimization. One promising approach involves the use of one-pot synthesis methodologies, which can significantly reduce the number of reaction and purification steps. acs.org For instance, a potential sustainable route to this compound could be envisioned starting from readily available and renewable feedstocks, employing catalytic systems that can be easily recovered and reused.

ParameterTraditional SynthesisProposed Sustainable Route
Starting Materials Often petroleum-derivedPotentially bio-based precursors
Catalysts Stoichiometric and often toxic reagentsRecyclable heterogeneous or biocatalysts
Solvents Volatile organic compounds (VOCs)Green solvents (e.g., water, supercritical CO2, ionic liquids)
Energy Consumption High-temperature and high-pressure conditionsMilder reaction conditions, potentially microwave-assisted
Atom Economy Lower, with significant byproduct formationHigher, with minimal waste generation
Waste Generation SignificantMinimal

This table illustrates a conceptual comparison between traditional and potential sustainable synthetic approaches for substituted pyridines like this compound.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound—an aldehyde, a methoxy (B1213986) group, a methyl group, and a pyridine (B92270) ring—offers a rich playground for exploring unconventional reactivity. The aldehyde group is a versatile handle for a multitude of transformations, including nucleophilic additions and condensations. libretexts.orglibretexts.org The electron-donating methoxy and methyl groups, along with the electron-withdrawing nature of the pyridine nitrogen, create a distinct electronic landscape that can lead to novel chemical behaviors.

Future research is expected to delve into unprecedented transformations involving this scaffold. This could include the development of novel cycloaddition reactions, C-H activation strategies to functionalize the pyridine ring or the methyl group, and the use of the aldehyde in asymmetric catalysis. The interplay between the different functional groups could be harnessed to achieve highly selective and complex molecular architectures that are difficult to access through conventional means. For example, the aldehyde could participate in Stetter reactions catalyzed by N-heterocyclic carbenes to form complex dicarbonyl compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Automated Synthesis Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design entire synthetic routes from scratch.

For this compound, AI and ML algorithms could be employed to:

Predict Novel Reactions: Identify and predict the feasibility of new reactions and transformations that have not yet been attempted experimentally.

Optimize Synthetic Routes: Analyze various potential synthetic pathways and identify the most efficient and sustainable options based on factors like yield, cost, and environmental impact.

Automated Synthesis: Integrate with robotic platforms to enable the automated synthesis of this compound and its derivatives, accelerating the discovery and development of new molecules.

Expansion of Computational Methodologies for Large and Complex Chemical Systems

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. materialsciencejournal.org Density Functional Theory (DFT) and other computational methods can be used to study the electronic structure, vibrational frequencies, and reaction mechanisms of this compound. materialsciencejournal.orgnih.gov

As computational power continues to increase, more sophisticated and accurate methods will be applied to larger and more complex systems involving this scaffold. This will enable researchers to:

Predict Spectroscopic Properties: Accurately predict NMR, IR, and other spectroscopic data, aiding in the characterization of new compounds.

Model Reaction Mechanisms: Elucidate the detailed mechanisms of complex reactions, providing a deeper understanding of the underlying chemical principles.

Design Novel Catalysts: Computationally screen and design new catalysts for the synthesis and functionalization of this compound. nih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, and prediction of spectroscopic properties. materialsciencejournal.orgfrontiersin.org
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with other molecules, such as proteins or solvents. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions or interactions in large biological systems.
Ab initio methods High-accuracy calculations of electronic properties and reaction energies.

This table summarizes key computational methodologies and their potential applications in the study of this compound.

Contribution to the Synthesis of Chemically Diverse Compound Libraries for Advanced Research Initiatives

Compound libraries are essential tools in modern drug discovery and chemical biology. They consist of large collections of diverse small molecules that can be screened for biological activity against various targets. The unique structural features of this compound make it an attractive building block for the synthesis of chemically diverse compound libraries.

By systematically modifying the functional groups of this compound, researchers can generate a wide array of novel compounds with diverse physicochemical properties and three-dimensional shapes. These libraries can then be used in high-throughput screening campaigns to identify new lead compounds for drug development or as probes to investigate complex biological processes. The synthesis of such libraries can be facilitated by the development of robust and versatile synthetic methodologies, including those employing solid-phase synthesis or flow chemistry techniques. The inclusion of derivatives of this compound could enrich the chemical space of these libraries, increasing the probability of discovering new bioactive molecules. sapub.org

Q & A

Q. What are the key physicochemical properties of 4-Methoxy-5-methylnicotinaldehyde, and how do they influence experimental design?

Answer: The molecular formula is C₈H₉NO₂ , with a molecular weight of 151.16 g/mol (CAS 123506-70-7). Key properties include:

  • Storage : Stable when sealed in dry conditions at 2–8°C .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., condensation reactions), while the methoxy and methyl groups influence solubility and steric effects in synthesis.

Q. Methodological Consideration :

  • For reactions requiring anhydrous conditions, ensure strict moisture control.
  • Use inert atmospheres (e.g., N₂/Ar) to prevent aldehyde oxidation.

Q. How can researchers optimize the synthesis of this compound derivatives for medicinal chemistry applications?

Answer: Derivatization often targets the aldehyde group. Example strategies:

  • Aldol Condensation : React with ketones/amines under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated derivatives .
  • Reductive Amination : Use NaBH₃CN or H₂/Pd-C to convert aldehyde to amine intermediates .

Q. Table 1: Common Reaction Conditions for Derivatives

Reaction TypeReagents/ConditionsYield Range (%)Key Byproducts
Aldol CondensationNaOH, EtOH, 60°C, 12h50–70Unreacted aldehyde
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C40–65Homocoupling products

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H/¹³C NMR to confirm aldehyde (δ ~9.8–10.2 ppm) and aromatic protons.
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (e.g., m/z 151.16 for parent compound) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) for purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.